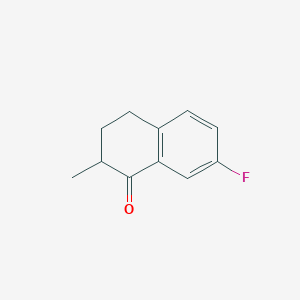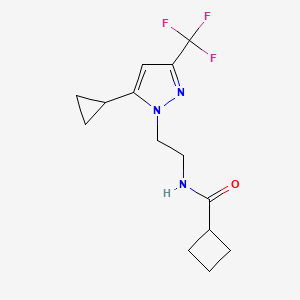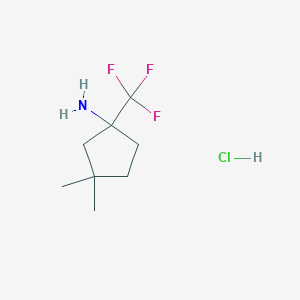![molecular formula C10H7N3S B2957582 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 25752-18-5](/img/structure/B2957582.png)
6-Phenylimidazo[2,1-b][1,3,4]thiadiazole
Vue d'ensemble
Description
6-Phenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its fused ring structure, which includes an imidazole ring and a thiadiazole ring, with a phenyl group attached at the 6-position. The unique structural features of this compound contribute to its diverse biological activities, making it a valuable scaffold for drug development.
Mécanisme D'action
Target of Action
The primary target of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a critical component in cell signaling pathways that regulate cell proliferation, differentiation, and survival .
Mode of Action
This compound interacts with EGFR, inhibiting its activity . This interaction disrupts the signaling pathways downstream of EGFR, leading to a decrease in cell proliferation and survival . The exact nature of this interaction is still under investigation, but it is believed that the compound binds to the ATP-binding site of the receptor, preventing its activation .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. Most notably, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are critical for cell proliferation and survival . By inhibiting these pathways, the compound can effectively reduce the growth and survival of cancer cells .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good absorption and distribution characteristics
Result of Action
The result of this compound’s action is a significant reduction in cell proliferation and survival. In vitro studies have shown that the compound has potent antiproliferative activity against various cancer cell lines, including pancreatic ductal adenocarcinoma cells . It has also been shown to inhibit the migration rate of certain cancer cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules can impact the compound’s ability to bind to its target
Analyse Biochimique
Biochemical Properties
6-Phenylimidazo[2,1-b][1,3,4]thiadiazole has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory activity against certain enzymes . The nature of these interactions is likely due to the specific structure of the compound, which allows it to bind to the active sites of these enzymes .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit antiproliferative activity against certain cancer cell lines . It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound forms a hydrogen bond with certain amino acids in the active site of the enzyme, leading to its inhibitory activity .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change due to factors such as stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in a solvent like ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparaison Avec Des Composés Similaires
- 2-Phenylimidazo[2,1-b][1,3,4]thiadiazole
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
- 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Comparison: 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to its analogs, it exhibits distinct antiproliferative properties and a higher binding affinity for EGFR . The presence of the phenyl group at the 6-position is crucial for its interaction with molecular targets, differentiating it from other similar compounds .
Propriétés
IUPAC Name |
6-phenylimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8(5-3-1)9-6-13-10(12-9)14-7-11-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPSTSCYNCOYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Q1: What is the basic structure of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole?
A1: this compound is a heterocyclic compound featuring a fused ring system. It consists of an imidazole ring fused with a 1,3,4-thiadiazole ring, with a phenyl ring attached to the 6th position of the imidazothiadiazole core.
Q2: What are some of the reported biological activities of this compound derivatives?
A2: Studies have explored the potential of this compound derivatives for various biological applications. For instance, several derivatives have demonstrated anticancer activity against different cancer cell lines, including leukemia [], renal cancer [], and non-small cell lung cancer []. Additionally, some derivatives exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains [, ]. One study highlighted the diuretic activity of (E)-2-Methyl-6-phenylimidazo[2,1-b]-1,3,4-thiadiazole-5-carboxaldehyde dimethylaminoacetohydrazone, surpassing the effects of standard diuretics like hydrochlorothiazide and furosemide [].
Q3: How do structural modifications on the this compound scaffold influence its biological activity?
A3: Research suggests that the type and position of substituents on the this compound core significantly impact its biological activity. For example, introducing a chlorine atom at the 4-position of the phenyl ring enhances activity against leukemia cell lines, while a hydroxyl group at the 2-position shows promising results against renal cancer cell lines []. Similarly, incorporating specific substituents like cyclopropyl, 6-methylpyridine, and various alkoxy or polycyclic moieties can significantly enhance antibacterial activity [, ]. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of these compounds.
Q4: What are the common synthetic approaches for preparing this compound derivatives?
A4: Researchers employ various synthetic strategies to access diverse this compound derivatives. One common approach involves reacting 2-bromo-5-amino-1,3,4-thiadiazole with α-bromoacetophenone, leading to the formation of 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, a key intermediate []. This intermediate can be further functionalized through various reactions, including nucleophilic substitution with sodium phenylthiolate to introduce a phenylthio group at the 2-position []. The Mannich reaction also enables the introduction of alkyl/heterylamine substituents at the 5th position of the imidazole ring []. Furthermore, researchers have developed new methods for introducing thio substituents at the 2-position, contributing to the synthesis of diverse derivatives [].
Q5: What spectroscopic techniques are employed for the structural characterization of this compound derivatives?
A5: Spectroscopic techniques are crucial for characterizing the structure of this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides valuable information about the compound's structure and the environment of its hydrogen and carbon atoms. Infrared (IR) spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption bands []. Furthermore, researchers utilize High-Resolution Mass Spectrometry (HRMS) to determine the precise molecular weight and confirm the molecular formula of the synthesized compounds [].
Q6: What is known about the crystal structure of this compound derivatives?
A6: X-ray crystallography studies have provided insights into the three-dimensional arrangement of this compound derivatives in their solid state. For instance, in 2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, the fused-ring system adopts a nearly planar conformation []. This planarity is also observed in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]-thiadiazole, with minimal torsion angles between the benzene ring and the heterocyclic system []. Understanding the crystal structure offers valuable information regarding molecular packing, intermolecular interactions, and potential implications for biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2957502.png)
![[3-amino-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B2957503.png)


![2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide](/img/structure/B2957510.png)
![N-(2-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2957511.png)
![5-amino-N-(4-ethylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957512.png)

![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide](/img/structure/B2957515.png)
![4-chloro-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2957516.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2957518.png)

![methyl 2-[4-(diethylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2957522.png)
